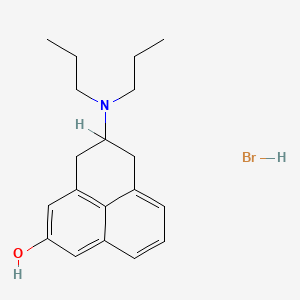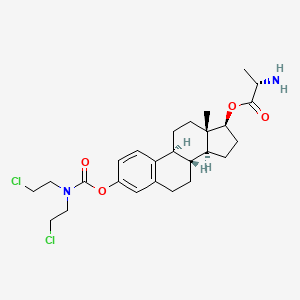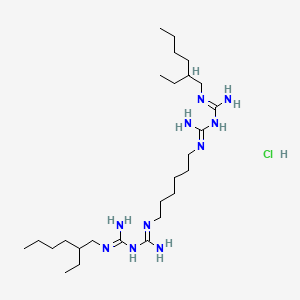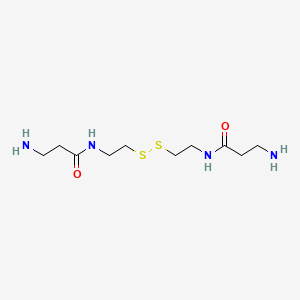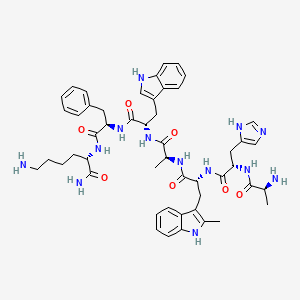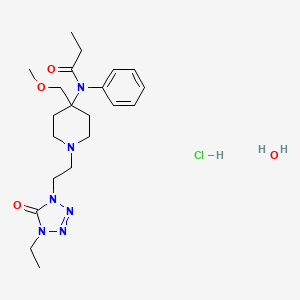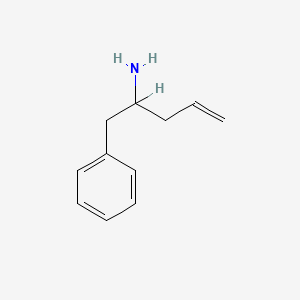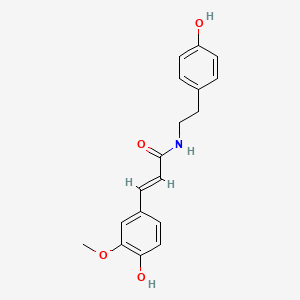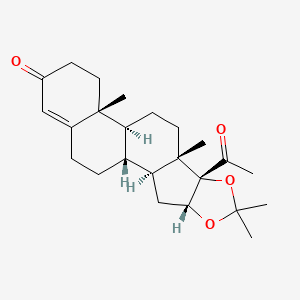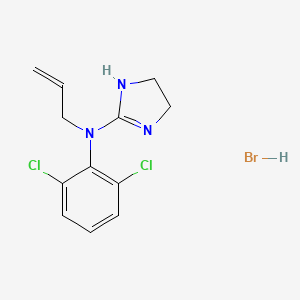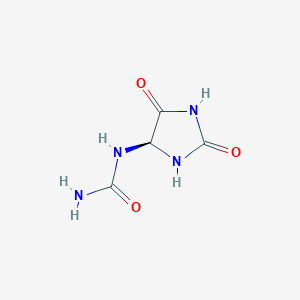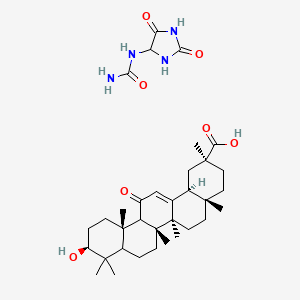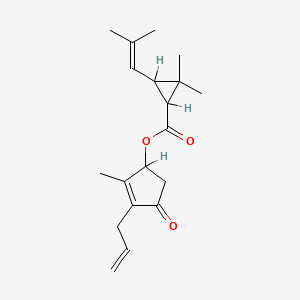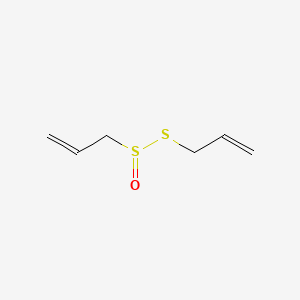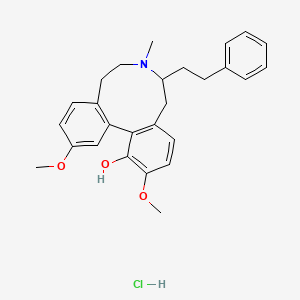
Asocainol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asocainol hydrochloride ia an antiarrhythmic drug which inhibits slow Ca2+ influx. This is accompanied by alterations in normal Na+-carried action potentials. Therefore, Asocainol not only inhibits Ca2+ inflow but also interferes with the fast inward Na+ current.
Aplicaciones Científicas De Investigación
Interaction with Phospholipid Bilayers
Asocainol hydrochloride (ASOC) has been studied for its interactions with phospholipid bilayers, particularly in the context of its antiarrhythmic properties. Research suggests that ASOC interacts with dimyristoylphosphatidylcholine (DMPC) and dimyristoylphosphatidylethanolamine (DMPE), which are lipids found in the outer and inner monolayers of human erythrocytes. This interaction has implications for its effect on myocardial cell membranes and its potential mechanism of action in treating arrhythmias (Suwalsky, Sanchez, & Neira, 1993).
Effects on Cardiac Muscle
Extensive research has focused on the effects of asocainol hydrochloride on cardiac muscle. Studies have shown that ASOC influences the fast inward Na+ current and the slow Ca2+ influx in the ventricular myocardium. These properties classify ASOC as having mixed Na+-, Ca2+-, and Mg2+-antagonistic effects, crucial for its antiarrhythmic action (Späh, 1984).
Electrophysiological Profile
The electrophysiological effects of ASOC have been studied using various cardiac models. Research using isolated perfused guinea-pig hearts and other cardiac preparations has shown that asocainol affects several cardiac electrophysiological parameters, such as the PQ interval and action potential characteristics. These findings are significant for understanding the drug's mechanism in treating arrhythmias (Langenfeld, Haverkampf, & Antoni, 1984).
Propiedades
Número CAS |
91574-89-9 |
|---|---|
Nombre del producto |
Asocainol hydrochloride |
Fórmula molecular |
C27H32ClNO3 |
Peso molecular |
454 g/mol |
Nombre IUPAC |
4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol;hydrochloride |
InChI |
InChI=1S/C27H31NO3.ClH/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19;/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3;1H |
Clave InChI |
JTGDTQLVMHZOHX-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC.Cl |
SMILES canónico |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC.Cl |
Apariencia |
Solid powder |
Otros números CAS |
91574-89-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Asocainol HCl, Asocainol hydrochloride, Go 4704A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



